XLogP3 Lipophilicity: Isopropyl vs. Methyl and Ethyl Analogs
The N1-isopropyl substituent raises the computed XLogP3 of 1-(propan-2-yl)-1H-pyrazole-4-carboxamide to −0.2, compared with −0.9 for the 1-methyl analog [1]. This represents an increase of +0.7 log units, equivalent to an approximately five-fold greater octanol–water partition coefficient. The 1-ethyl member (C₆H₉N₃O; MW 139.16) occupies an intermediate position, though its computed XLogP3 from standard sources is not yet publicly confirmed . The absolute logP value of −0.2 places the isopropyl derivative near the optimal range for both aqueous solubility and passive membrane diffusion, whereas the methyl member (logP = −0.9) leans toward higher aqueous solubility at the potential expense of membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3, computed octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = −0.2 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-4-carboxamide: XLogP3 = −0.9; 1-Ethyl-1H-pyrazole-4-carboxamide: value not yet confirmed in primary database |
| Quantified Difference | ΔXLogP3 = +0.7 (isopropyl vs. methyl); ~5× higher partition coefficient |
| Conditions | PubChem-computed XLogP3 values, algorithm version 3.0 (PubChem release 2019.06.18/2025.04.14) |
Why This Matters
Procurement teams should select the isopropyl congener when a higher logP is desired for improved membrane permeability or when reducing aqueous solubility is beneficial for formulation, rather than attempting to compensate with the methyl analog.
- [1] PubChem CID 66760306: 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide, XLogP3 = −0.2. PubChem CID 14579135: 1-Methyl-1H-pyrazole-4-carboxamide, XLogP3 = −0.9. View Source
